molecular formula C18H22N4O2 B612040 派非替尼 CAS No. 944118-01-8

派非替尼

货号 B612040
CAS 编号: 944118-01-8
分子量: 326.39
InChI 键: DREIJXJRTLTGJC-KDJQDEFKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Peficitinib, also known as ASP015K, is an orally bioavailable Janus kinase (JAK) inhibitor . It has been used in trials studying the treatment and basic science of Psoriasis, Pharmacodynamics, Drug Interactions, Colitis, Ulcerative, and Rheumatoid Arthritis .


Molecular Structure Analysis

The molecular structure of Peficitinib is C18H22N4O2 . The average molecular weight is 326.4 . The crystal structure of TYK2 in complex with peficitinib has been determined .


Chemical Reactions Analysis

Peficitinib acts as a broad-spectrum JAK inhibitor and showed inhibitory activity against JAK1 (3.9 nM), JAK2 (5.0 nM), JAK3 (0.71 nM), and TYK2 (4.8 nM) .


Physical And Chemical Properties Analysis

The molecular weight of Peficitinib is 326.39 . The CAS number is 944118-01-8 .

科学研究应用

  1. 类风湿关节炎的治疗:派非替尼是一种泛 Janus 激酶 (JAK) 抑制剂,已在日本获准用于治疗 RA,特别是对传统疗法反应不足的患者。已证明它可以显着改善 RA 患者的疾病严重程度并减少关节破坏 (Markham & Keam,2019)

  2. RA 临床试验:派非替尼对减轻 RA 症状有效,并且对对疾病缓解抗风湿药 (DMARD) 反应不足的患者耐受性良好。这在随机、双盲、安慰剂对照的 III 期试验中得到证实 (Tanaka 等,2019)

  3. 药物-药物相互作用研究:研究已经调查了派非替尼对其他药物药代动力学的影响。例如,检查了它与二甲双胍(一种 2 型糖尿病疗法)的相互作用,显示与派非替尼共同给药时二甲双胍的药代动力学略有变化 (Shibata 等,2020)

  4. 药代动力学和安全性:研究还研究了派非替尼在不同患者群体中的药代动力学和安全性,包括肝功能或肾功能受损的患者 (Miyatake 等,2019)

  5. 长期安全性和有效性:派非替尼在 RA 中的 2 年延长研究显示了稳定的安全性,并且在中重度 RA 患者中持续有效 (Genovese 等,2019)

  6. 治疗其他疾病的潜力:由于派非替尼抑制 JAK/STAT 通路的能力,目前正在研究其治疗其他自身免疫性疾病(如系统性硬化症)的潜力 (Kitanaga 等,2019)

  7. 与其他 JAK 抑制剂的比较疗效:已经进行比较研究来评估派非替尼与其他 JAK 抑制剂(如托法替尼和巴瑞替尼)在治疗 RA 中的疗效和安全性 (Tanaka 等,2021)

  8. 合成和优化:还进行了派非替尼合成技术的合成和优化的研究,重点介绍了其生产中涉及的化学过程 (刘,2022)

属性

IUPAC Name

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREIJXJRTLTGJC-JQCLMNFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111132, DTXSID801319101
Record name Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peficitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peficitinib

CAS RN

944118-01-8, 944134-74-1
Record name Peficitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944118018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peficitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peficitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEFICITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH1166CKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,450
Citations
Y Tanaka, H Okumura, S Kim, J Dorey… - Rheumatology and …, 2021 - Springer
… We indirectly compared peficitinib, tofacitinib… peficitinib dose versus baricitinib and tofacitinib. Risk of adverse events and serious adverse events at 12 weeks were similar with peficitinib …
Number of citations: 8 link.springer.com
…, C Marano, Peficitinib-UC Study Group - Journal of Crohn's …, 2018 - academic.oup.com
Background and Aims Janus kinase [JAK] inhibitors have shown efficacy in ulcerative colitis [UC]. We studied the dose-response, efficacy, and safety of peficitinib, an oral JAK inhibitor, …
Number of citations: 105 academic.oup.com
L Zhang, L Guo, L Wang, X Jiang - Journal of the European …, 2022 - Wiley Online Library
Janus kinase (JAK) inhibitors are novel treatment approaches for psoriasis. However, there is no direct comparison of JAK inhibitors in plaque psoriasis. In order to compare the efficacy …
Number of citations: 22 onlinelibrary.wiley.com
YH Lee, GG Song - Clinical Drug Investigation, 2020 - Springer
… peficitinib 100-mg group than in the placebo group (OR: 2.33, 95% CrI: 1.51–3.56). The peficitinib 50-… However, the ACR20 response rate was not significantly higher in the peficitinib 25-…
Number of citations: 11 link.springer.com
T Takeuchi, Y Tanaka, S Tanaka… - Annals of the …, 2019 - ard.bmj.com
… 1:1:1 to placebo, peficitinib 100 mg once daily or peficitinib 150 mg once daily with MTX for … to peficitinib until the end of treatment; the remaining patients were switched to peficitinib at …
Number of citations: 114 ard.bmj.com
MC Genovese, M Greenwald, C Codding… - Arthritis & …, 2017 - Wiley Online Library
… with peficitinib combined with methotrexate (MTX) were only observed in the peficitinib 50 mg … dose response of orally administered once-daily peficitinib over 12 weeks in patients with …
Number of citations: 97 onlinelibrary.wiley.com
AJ Kivitz, SR Gutierrez‐Ureña, J Poiley… - Arthritis & …, 2017 - Wiley Online Library
… events (AEs) was similar between peficitinib and placebo. The most … peficitinib 100 mg group and 1 in the 150 mg group) and 2 cases of serious infection (viral infection in the peficitinib …
Number of citations: 104 onlinelibrary.wiley.com
H Hamaguchi, Y Amano, A Moritomo… - Bioorganic & Medicinal …, 2018 - Elsevier
… of the novel orally bioavailable JAK inhibitor 18, peficitinib (also known as ASP015K), … peficitinib, and revealed that the 1H-pyrrolo[2,3–b]pyridine-5-carboxamide scaffold of peficitinib …
Number of citations: 64 www.sciencedirect.com
Y Tanaka, T Takeuchi, S Tanaka… - Annals of the …, 2019 - ard.bmj.com
… randomised to peficitinib 100 mg once daily, peficitinib 150 mg … were switched at week 12 to peficitinib 100 or 150 mg once … ET were significantly higher in the peficitinib 100 mg (57.7%) …
Number of citations: 103 ard.bmj.com
Y Ho Lee, G Gyu Song - Journal of clinical pharmacy and …, 2020 - Wiley Online Library
… Peficitinib 150 mg monotherapy showed the … that peficitinib 150 mg had the highest probability of being the best treatment for achieving the ACR20 response rate, followed by peficitinib …
Number of citations: 47 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。